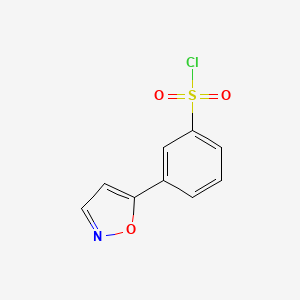

3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride

Overview

Description

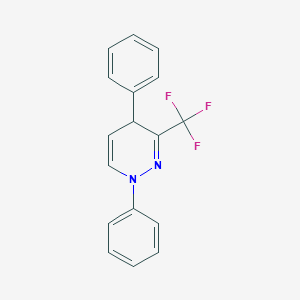

“3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 13567-19-6 . It has a molecular weight of 243.67 and its IUPAC name is 3-(5-isoxazolyl)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6ClNO3S/c10-15(12,13)8-3-1-2-7(6-8)9-4-5-11-14-9/h1-6H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Reactivity and Synthesis Applications

Reactivity in Triazole Synthesis 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride exhibits interesting reactivity patterns when used in synthesizing triazole derivatives. Beryozkina et al. (2015) explored the reactions of N-unsubstituted triazoles with sulfonyl chlorides, revealing the formation of mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. Notably, the ratio of isomers was influenced by the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride, indicating the reactivity of the sulfonyl chlorides is nuanced and can be potentially controlled to favor specific isomers (Beryozkina et al., 2015).

Heterocyclic Synthesis The compound also plays a role in the synthesis of heterocyclic systems. Kornienko et al. (2014) demonstrated the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino-pyrazoles and amino-1,2,4-triazole, leading to the formation of novel heterocyclic systems. This reaction pathway exemplifies the compound's utility in generating diverse heterocyclic structures with potential biological activity (Kornienko et al., 2014).

Catalytic Applications

Friedel-Crafts Sulfonylation Nara et al. (2001) reported the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a medium and catalyst for Friedel-Crafts sulfonylation reactions involving sulfonyl chlorides. This study highlights the compound's potential in facilitating sulfonylation reactions, a crucial step in synthesizing sulfone derivatives with high reactivity and selectivity (Nara et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is human carbonic anhydrases (hCAs) . hCAs are enzymes involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .

Mode of Action

The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This suggests that the compound has a high affinity for hCA II, leading to its inhibition.

Biochemical Pathways

The inhibition of hCAs by this compound affects various biochemical pathways. hCAs play a crucial role in maintaining pH and fluid balance, helping transport carbon dioxide from tissues to lungs . By inhibiting hCA II, the compound can potentially disrupt these processes, although the exact biochemical pathways affected need further investigation.

Result of Action

The primary result of the action of this compound is the inhibition of hCA II, which could potentially be used in the treatment of glaucoma . Additionally, the compound has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant bacteria .

properties

IUPAC Name |

3-(1,2-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-2-7(6-8)9-4-5-11-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCKOKLNTSTPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1425934.png)

![7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B1425936.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B1425938.png)

![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)